molecular formula C12H12FNO3 B1489822 1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid CAS No. 1409888-26-1

1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid

Cat. No. B1489822
CAS RN: 1409888-26-1
M. Wt: 237.23 g/mol
InChI Key: DUZPDLQRMZFSHO-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid” is a chemical compound with the formula C12H12FNO3 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of azetidines, including derivatives like “1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid”, has been a subject of research in recent years . Key developments include new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .


Molecular Structure Analysis

The molecular weight of “1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid” is 237.23 . The SMILES string representation of its structure is CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)F .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity driven by considerable ring strain . They are more stable than related aziridines, which allows for unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Antibacterial Agents

1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid has been explored for its application in antibacterial agents. A study by Frigola et al. (1995) focused on synthesizing a series of chiral 7-azetidinylquinolones and naphthyridines to enhance antibacterial activity. This research indicated the critical role of stereochemistry in azetidine moieties for potent antibacterial properties.

S1P1 Agonists in Immunomodulation

Lanman et al. (2011) discovered 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (14), a potent S1P1 agonist with minimal activity at S1P3. This compound showed significant immunomodulatory effects, reducing blood lymphocyte counts and modulating immune responses in an animal model.

Synthesis of Fluorinated Beta-Amino Acids

Research by Van Hende et al. (2009) investigated synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid. This compound has high potential as a building block in medicinal chemistry, underlining the significance of 1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid in the synthesis of novel fluorinated heterocyclic amino acids.

Ion Transport Studies in Plants

Pitman et al. (1977) utilized azetidine-2-carboxylic acid as a proline analog to study the relationship between protein synthesis and ion transport in plants. This research provides insights into the utility of azetidine derivatives in understanding plant physiology and ion transport mechanisms. (Pitman et al., 1977)

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity, and it’s expected that this trend will continue . Future research may focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

properties

IUPAC Name

1-(3-fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-2-3-8(4-10(7)13)11(15)14-5-9(6-14)12(16)17/h2-4,9H,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZPDLQRMZFSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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